2-Acetoxybenzoyl chloride is a chemical compound with the molecular formula C9H7ClO3 . It is also known by other names such as o-Acetylsalicyloyl chloride and 2-(Chlorocarbonyl)phenyl acetate .
The molecular structure of 2-Acetoxybenzoyl chloride can be represented by the InChI string InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3
. The molecular weight of the compound is 198.60 g/mol .
The physical and chemical properties of 2-Acetoxybenzoyl chloride include a molecular weight of 198.60 g/mol . The compound is a crystal in form . It has a boiling point of 135°C and a melting point of 49°C .
CAS No.: 127414-85-1
CAS No.: 3715-10-4
CAS No.: 67579-73-1
CAS No.:
CAS No.: 1239908-48-5